ethyl N-(2-amino-1-cyclopropylethyl)carbamate
Overview
Description
Ethyl N-(2-amino-1-cyclopropylethyl)carbamate is a chemical compound with the molecular formula C8H16N2O2 . It is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
The synthesis of carbamates, including this compound, is an area of active research. Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They are primarily generated from the reaction of ethanol and compounds containing carbamyl groups .Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group (-O-CO-NH-) and a cyclopropyl group. The carbamate functionality is related to amide-ester hybrid features .Chemical Reactions Analysis
Carbamates, including this compound, play a significant role in modern drug discovery and medicinal chemistry. They are widely used as a peptide bond surrogate in medicinal chemistry due to their chemical stability and ability to permeate cell membranes . The formation of carbamates primarily results from the reaction of ethanol and compounds containing carbamyl groups .Scientific Research Applications
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate, also known as urethane, is found in low levels in many fermented foods and beverages, ranging from ng/L to mg/L. It is classified as a group 2A carcinogen, "probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC) since 2007. Its presence in alcoholic beverages, particularly distilled spirits, can vary significantly based on the spirit's origin. Ethyl carbamate formation mechanisms include ethanolysis of urea during fermentation and photochemical oxidation of cyanide ion. Preventative methods to reduce its levels involve optimizing practices throughout production and abatement of precursors through enzymatic, physical chemical, or chemical methods (Weber & Sharypov, 2009).
Hazards of Urethane
Urethane's carcinogenic effects have been documented across several species, including mice, rats, and hamsters. Originally studied for its antineoplastic properties, urethane has been shown to increase the incidence of pulmonary adenomas and other neoplasms in rats. Its safety for laboratory personnel remains a concern despite its utility as an anesthetic agent for laboratory animals, highlighting the need for adherence to appropriate guidelines when used (Field & Lang, 1988).
1-Aminocyclopropane-1-Carboxylic Acid (ACC)
Although not directly about ethyl N-(2-amino-1-cyclopropylethyl)carbamate, research on ACC, the biochemical precursor of ethylene, reveals its underestimated role in plant biology beyond just ethylene production. ACC can be conjugated to derivatives, metabolized by bacteria, involved in plant growth and stress response mechanisms, and act as a signal itself, independent from ethylene. This highlights ACC's multifaceted roles in plant biology and potential applications in agricultural research (Van de Poel & Van Der Straeten, 2014).
Modulation of Urethane Carcinogenicity by Ethyl Alcohol
Research on the interactions between ethanol and urethane metabolism and carcinogenicity suggests complex and varied effects. Ethanol consumption could increase the oxidation of urethane to its epoxide derivative, a key step in its carcinogenic pathway, while also inhibiting urethane's elimination and hydrolysis. The balance of these interactions and their impact on urethane's tumorigenicity in humans requires further study to elucidate the mechanisms involved (Benson & Beland, 1997).
Mechanism of Action
Target of Action
Carbamates are known to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the nervous system .
Mode of Action
Carbamates inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, causing overstimulation of the nervous system .
Biochemical Pathways
The primary biochemical pathway affected by carbamates is the cholinergic pathway. Overstimulation of this pathway can lead to symptoms such as muscle weakness, blurred vision, and even respiratory failure in severe cases .
Result of Action
The inhibition of acetylcholinesterase by carbamates leads to an overstimulation of the nervous system. This can result in a range of symptoms, from mild (such as salivation and sweating) to severe (such as muscle weakness and respiratory failure) .
Action Environment
The action of carbamates can be influenced by various environmental factors. For example, certain physiological conditions (like pH and temperature) can affect the stability of carbamates and their ability to inhibit acetylcholinesterase .
Future Directions
The carbamate group is a key structural motif in many approved drugs and prodrugs, and there is an increasing use of carbamates in medicinal chemistry . Future research may focus on the development of new carbamate derivatives, their synthesis methods, and their applications in drug design and discovery .
Properties
IUPAC Name |
ethyl N-(2-amino-1-cyclopropylethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-12-8(11)10-7(5-9)6-3-4-6/h6-7H,2-5,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAQQDNQIQVNMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(CN)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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